Cas no 853751-28-7 (1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one)

1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one structure
853751-28-7 structure
Product Name:1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
CAS No:853751-28-7
MF:C22H21N3O
MW:343.421644926071
CID:5446818
PubChem ID:4912878
Update Time:2025-10-30

1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-ethylphenyl)-4-(1-propa-1,2-dienylbenzimidazol-2-yl)pyrrolidin-2-one
    • STL356865
    • AKOS001170368
    • Z57822463
    • F3000-0095
    • AKOS016302834
    • VU0507321-1
    • 1-(4-ethylphenyl)-4-[1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
    • 853751-28-7
    • 1-(4-ethylphenyl)-4-(1-(propa-1,2-dien-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
    • 1-(4-ethylphenyl)-4-(1-propadienyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
    • 1-(4-Ethylphenyl)-4-[1-(1,2-propadien-1-yl)-1H-benzimidazol-2-yl]-2-pyrrolidinone
    • 1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one
    • Inchi: 1S/C22H21N3O/c1-3-13-24-20-8-6-5-7-19(20)23-22(24)17-14-21(26)25(15-17)18-11-9-16(4-2)10-12-18/h5-13,17H,1,4,14-15H2,2H3
    • InChI Key: BECNZLSJJFKXMU-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(CC)C=C2)CC(C2N(C=C=C)C3=CC=CC=C3N=2)CC1=O

Computed Properties

  • Exact Mass: 343.168462302g/mol
  • Monoisotopic Mass: 343.168462302g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 562
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.1Ų

Experimental Properties

  • Density: 1.16±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 646.9±65.0 °C(Predicted)
  • pka: 4.42±0.10(Predicted)

1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Pricemore >>

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1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one Related Literature

Additional information on 1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one

Introduction to Compound with CAS No. 853751-28-7 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 853751-28-7 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its chemical name, 1-(4-ethylphenyl)-4-1-(propa-1,2-dien-1-yl)-1H-1,3-benzodiazol-2-ylpyrrolidin-2-one, reflects a complex and sophisticated molecular structure that suggests potential therapeutic applications. This introduction aims to delve into the properties, synthesis, and emerging applications of this compound, highlighting its relevance in contemporary medicinal chemistry.

The molecular framework of this compound encompasses several key functional groups that contribute to its unique chemical behavior. The presence of a benzodiazol ring system and a pyrrolidinone moiety suggests interactions with biological targets that could be exploited for pharmacological effects. Additionally, the propenyl group attached to the benzodiazol ring introduces a degree of flexibility, which may influence both the compound's solubility and its ability to interact with biological receptors.

In recent years, there has been growing interest in molecules that combine the properties of multiple pharmacophores. The compound in question appears to be a prime example of such a design, potentially offering synergistic effects when used in combination therapies. The 4-ethylphenyl substituent on the pyrrolidinone ring adds another layer of complexity, possibly influencing the compound's metabolic stability and bioavailability.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the propenyl group through an addition reaction with a suitable diene derivative is particularly critical. This step not only forms the core structure but also determines the stereochemistry of the resulting molecule, which can significantly impact its biological activity.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the benzodiazol-pyrrolidinone core. These methods often provide higher selectivity and fewer byproducts compared to traditional synthetic routes, making them ideal for pharmaceutical applications.

The biological activity of this compound has been a subject of extensive research. Initial studies suggest that it may exhibit properties relevant to central nervous system (CNS) disorders due to its structural similarity to known psychoactive agents. However, detailed pharmacological profiling is necessary to fully understand its potential therapeutic benefits and risks.

One of the most exciting aspects of this compound is its potential as a scaffold for drug discovery. By modifying specific functional groups or introducing new ones, researchers can generate libraries of derivatives with tailored properties. This approach has been successful in identifying novel therapeutic agents for various diseases.

The use of computational modeling has also played a crucial role in understanding the interactions between this compound and biological targets. Molecular docking studies can predict binding affinities and identify key residues involved in receptor interactions. These insights can guide experimental efforts and accelerate the development process.

In conclusion, the compound with CAS number 853751-28-7 represents a significant advancement in pharmaceutical research. Its complex structure and multifaceted functional groups make it a promising candidate for further investigation into potential therapeutic applications. As research continues, it is likely that new insights will emerge, further solidifying its importance in modern medicinal chemistry.

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